1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a ketone group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction can convert the ketone group to an alcohol, resulting in 1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of thiophene derivatives with biological systems.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound’s effects are primarily due to its functional groups:
Ketone Group: Can participate in nucleophilic addition reactions.
Chlorothiophene Ring: Provides a site for electrophilic aromatic substitution, influencing the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymatic Interactions: Potential interactions with enzymes that process ketones or thiophenes.
Pathways: May be involved in metabolic pathways where thiophene derivatives are processed.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one can influence its reactivity and interactions compared to its bromine or methyl-substituted analogs, potentially offering unique properties for specific applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYJFXVHHWBBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.